![molecular formula C8H5BF3NO2 B1408569 [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid CAS No. 2016766-76-8](/img/structure/B1408569.png)
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid
Overview
Description
“[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” is a type of organoboron compound. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C8H5BF3NO2 . The InChI code for this compound is 1S/C8H5BF3NO2/c10-8(11,12)7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H .Chemical Reactions Analysis
“this compound” can be used as a reactant in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists and as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .Scientific Research Applications
Catalysis and Organic Synthesis
[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid and related compounds are pivotal in catalysis and organic synthesis. For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane, a related compound, is identified as an excellent catalyst for the metal-free hydroboration of imines, showing superiority over other Lewis acidic boranes due to its reactivity and selectivity (Qin Yin et al., 2017). Furthermore, 2,4-Bis(trifluoromethyl)phenylboronic acid has demonstrated effectiveness in catalyzing dehydrative amidation between carboxylic acids and amines, highlighting the critical role of the ortho-substituent on boronic acid in accelerating amidation (Ke Wang et al., 2018).
Protective Groups in Synthesis
The application of bis(trifluoromethyl)phenyl boronic acids as protective groups for diols has been reported, where the resulting cyclic boronic esters are stable and can be deprotected under mild conditions. This approach facilitates the synthesis of complex organic molecules, including highly conjugated enetriyne natural products with significant biological activities (N. Shimada et al., 2018).
Material Science and Sensor Technology
In material science, phenyl boronic acids, including derivatives of this compound, are integrated with polymers for the development of sensitive sensors. For example, they have been used for saccharide recognition via modulation of polyethylene glycol-wrapped single-walled carbon nanotubes' optical properties, demonstrating the potential for developing advanced biosensors (B. Mu et al., 2012).
Fluorescence Probes
The boronic acid derivatives also find application in designing fluorescence probes for detecting ions in living cells, showcasing their utility in biological and medical research. A boronic acid derivative has been synthesized for sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions, with high selectivity and sensitivity under physiological conditions, demonstrating their potential in cellular imaging and diagnostics (M. Selvaraj et al., 2019).
Safety and Hazards
The safety data sheet for “[3-Cyano-4-(trifluoromethyl)phenyl]boronic acid” suggests that it is harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If swallowed, one should call a poison center or doctor/physician. If it comes in contact with the skin, it should be washed off with plenty of soap and water .
Mechanism of Action
Target of Action
The primary target of [3-Cyano-4-(trifluoromethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests that it has favorable properties, such as stability and readiness for preparation . These properties could potentially impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, which involves the transmetalation of organic groups from boron to palladium .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound’s success in SM coupling reactions is attributed to the exceptionally mild and functional group tolerant reaction conditions . Furthermore, this compound is generally environmentally benign , suggesting that it may have minimal environmental impact.
properties
IUPAC Name |
[3-cyano-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)7-2-1-6(9(14)15)3-5(7)4-13/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMQPVJQLFTTRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)
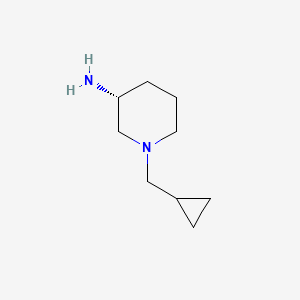
![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)
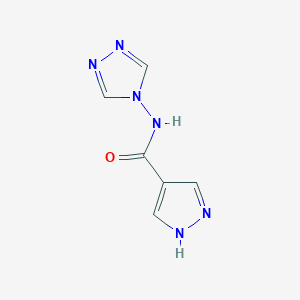
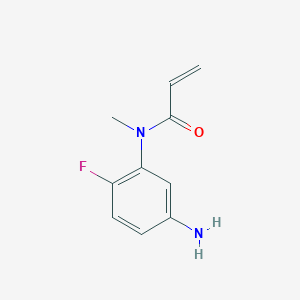

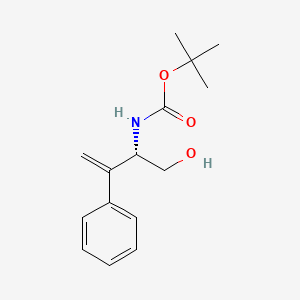


![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-(2-thienyl)ethenyl]-](/img/structure/B1408506.png)
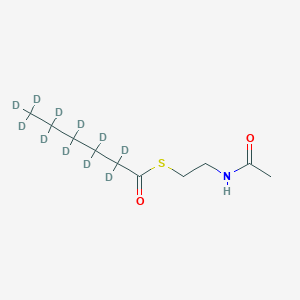
![Spiro[2.5]oct-4-ylamine hydrochloride](/img/structure/B1408508.png)